

A Comprehensive Review of Fusarubin Analogues: Synthesis, Biological Activity, and Mechanisms of Action

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Compound of Interest

Compound Name: 6-O-demethyl-5-deoxyfusarubin

Cat. No.: B1199494

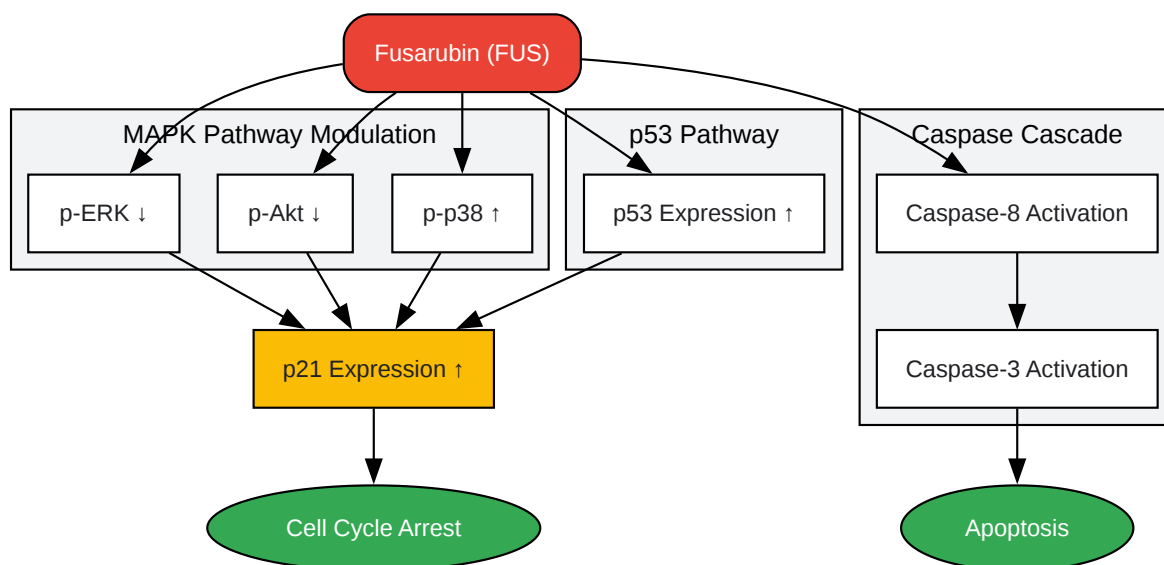
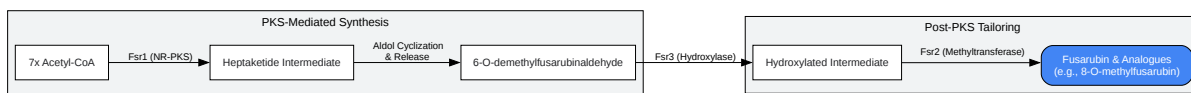
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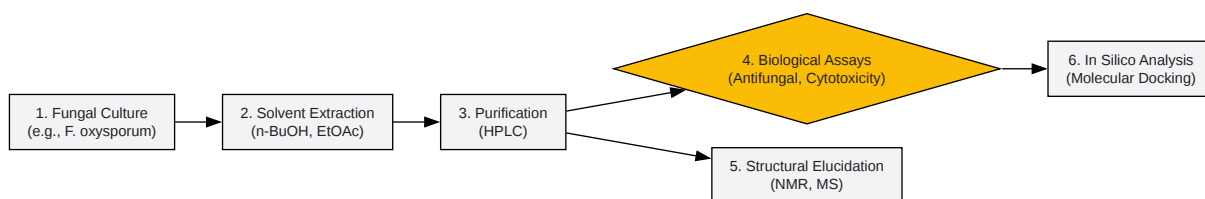
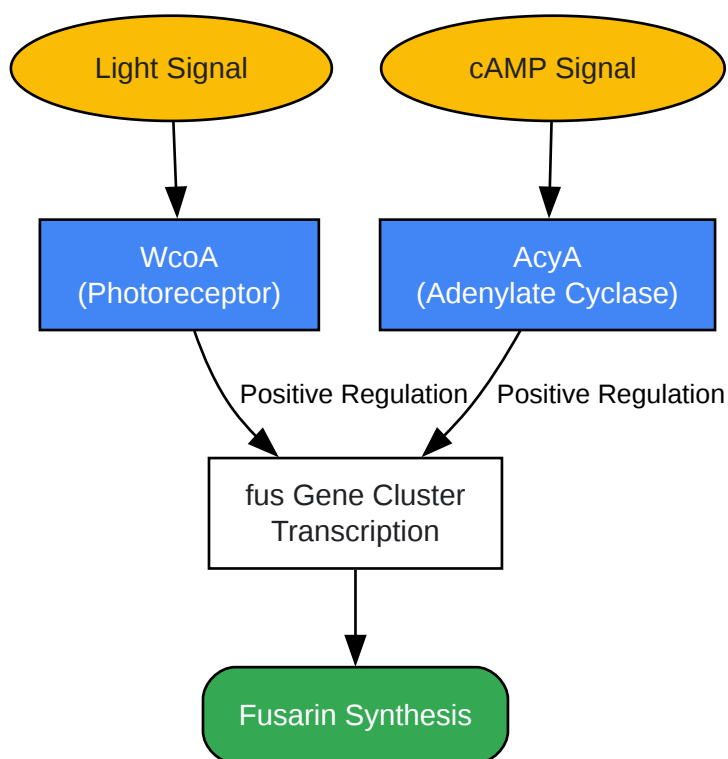
An In-depth Technical Guide for Researchers and Drug Development Professionals

Fusarubins are a class of naphthoquinone pigments, which are polyketide secondary metabolites produced by various species of the *Fusarium* fungus.[1] These compounds and their analogues have garnered significant scientific interest due to their diverse and potent biological activities, including antifungal, antibacterial, cytotoxic, and neuroprotective properties.[2][3] This technical guide provides a comprehensive literature review of fusarubin analogues, summarizing their biological activities, detailing key experimental protocols, and visualizing the complex signaling pathways they modulate.

Biosynthesis of Fusarubins

Fusarubins are synthesized via a non-reducing polyketide synthase (NR-PKS) pathway.[4] In *Fusarium fujikuroi*, a specific gene cluster, designated *fsr*, is responsible for their formation.[1] The biosynthesis begins with the condensation of seven acetyl-CoA units to form a heptaketide intermediate. This precursor undergoes a series of cyclizations, hydroxylations, and methylations, catalyzed by enzymes encoded by the *fsr* gene cluster (such as *Fsr1*, *Fsr2*, and *Fsr3*), to produce the core fusarubin structure.[4] Key intermediates in this pathway include 6-O-demethylfusarubinaldehyde.[4] The production of these metabolites is influenced by environmental cues such as nitrogen availability, pH, and light.[5]





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